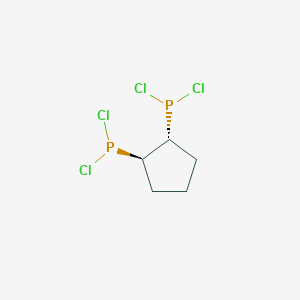

(1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride)

Description

(1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride) is a chiral organophosphorus compound featuring a cyclopentane backbone with two phosphonous dichloride (-PCl₂) groups at the 1,2-positions in an R,R-configuration. The compound’s structure combines steric hindrance from the cyclopentane ring with the electron-withdrawing nature of the dichlorophosphorus groups, influencing its physical and chemical behavior.

Properties

CAS No. |

88293-05-4 |

|---|---|

Molecular Formula |

C5H8Cl4P2 |

Molecular Weight |

271.9 g/mol |

IUPAC Name |

dichloro-[(1R,2R)-2-dichlorophosphanylcyclopentyl]phosphane |

InChI |

InChI=1S/C5H8Cl4P2/c6-10(7)4-2-1-3-5(4)11(8)9/h4-5H,1-3H2/t4-,5-/m1/s1 |

InChI Key |

PISQAMILQYKMAJ-RFZPGFLSSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)P(Cl)Cl)P(Cl)Cl |

Canonical SMILES |

C1CC(C(C1)P(Cl)Cl)P(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry and organometallic chemistry. It can form complexes with transition metals, which are useful in catalysis and material science. Biology: Medicine: The compound's derivatives can be explored for their medicinal properties, including potential use as pharmaceuticals. Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects through its ability to coordinate with metal ions, forming stable complexes. The mechanism involves the donation of electron pairs from the phosphino groups to the metal center, resulting in the formation of coordination bonds. This interaction can influence the reactivity and properties of the metal complexes.

Molecular Targets and Pathways Involved:

Coordination Chemistry: The primary pathway involves the formation of metal-ligand complexes.

Catalysis: The complexes formed can act as catalysts in various chemical reactions, influencing reaction rates and selectivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound is structurally distinct from other phosphonous dichlorides due to its bicyclic framework and stereochemistry. Key comparisons include:

Table 1: Structural and Molecular Properties

| Compound Name | CAS RN | Molecular Formula | Substituents | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|---|---|

| (1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride) | - | C₅H₈Cl₄P₂ | Cyclopentane diyl, bis-PCl₂ | 294.84 | R,R |

| Ethylphosphonous dichloride | 1498-40-4 | C₂H₅Cl₂P | Ethyl, PCl₂ | 147.93 | - |

| Isopropylphosphonous dichloride | 25235-15-8 | C₃H₇Cl₂P | Isopropyl, PCl₂ | 162.42 | - |

| Methylphosphonic dichloride | 676-97-1 | CH₃Cl₂OP | Methyl, P(O)Cl₂ | 148.90 | - |

Key Observations :

- Cyclopentane Backbone : The target compound’s rigid bicyclic structure introduces steric constraints absent in linear alkyl analogs like ethyl or isopropyl derivatives. This affects solubility and reactivity .

- Bis-Phosphonous Dichloride Groups: The dual PCl₂ groups enhance electrophilicity compared to mono-substituted analogs, increasing susceptibility to nucleophilic substitution .

- Stereochemistry: The R,R-configuration enables enantioselective interactions, unlike non-chiral analogs such as ethylphosphonous dichloride .

Reactivity and Stability

- Hydrolysis Sensitivity: Phosphonous dichlorides are generally moisture-sensitive. The cyclopentane derivative’s steric bulk may slow hydrolysis compared to less hindered compounds like ethylphosphonous dichloride, which reacts rapidly with water to form phosphinic acids .

- Ligand Potential: The chiral structure of the target compound suggests utility in asymmetric catalysis, akin to cyclohexanediamine-platinum complexes (e.g., SM-11355 in ) .

- Thermal Stability : Cyclopentane’s ring strain (compared to cyclohexane) may reduce thermal stability relative to cyclohexane-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.